[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide
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Overview
Description
[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](phenylsulfonyl)azanide is a useful research compound. Its molecular formula is C21H14N2O4S and its molecular weight is 390.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds related to "1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide" have been synthesized and evaluated for their anticancer properties. For example, phenylaminosulfanyl-1,4-naphthoquinone derivatives displayed potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, making them potent agents against cancer types (Ravichandiran et al., 2019).
Antibacterial and Antifungal Applications
A series of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, sharing structural similarities with the compound , were synthesized and exhibited good antibacterial properties. Among these, a specific compound showed remarkable minimum inhibitory concentration (MIC) values against Proteus vulgaris, highlighting its potential as an effective antibacterial agent (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Synthesis and Molecular Docking
The synthesis and molecular docking studies of related compounds have been conducted to understand their interaction with bacterial protein receptors. This research aims at exploring their mechanism of action and enhancing their efficacy as antibacterial agents. Such studies are crucial in developing new therapeutic agents with optimized properties (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to a class of organic compounds known as 1,4-dihydropyridines , which are known to have diverse pharmaceutical applications .
Mode of Action
1,4-dihydropyridines, in general, are known to interact with various targets, including calcium channels . They can act as calcium channel blockers, inhibiting the influx of calcium ions into cells, which can lead to various downstream effects .
Biochemical Pathways
1,4-dihydropyridines are known to affect calcium signaling pathways due to their ability to block calcium channels .
Pharmacokinetics
The pharmacokinetics of 1,4-dihydropyridines can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
1,4-dihydropyridines, in general, can have various therapeutic applications, including anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Properties
IUPAC Name |
(3Z)-3-(benzenesulfonylimino)-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-28(26,27)15-9-3-1-4-10-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIMRCFYBADBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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